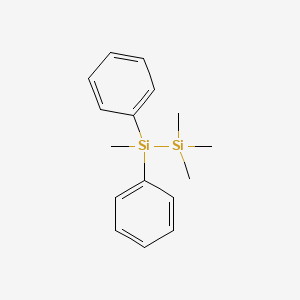

Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl-

货号 B8691639

分子量: 270.52 g/mol

InChI 键: ZQZXXLQCPQMXIO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05039593

Procedure details

A slurry 89.3 g of Li metal cut into small pieces in 1500 ml dry tetrahydrofuran (THF) under an Ar atmosphere was treated dropwise with neat Ph2MeSiCl (1302.2g, 5.59 moles). During the addition, agitation was provided via a mechanical stirrer and an ice bath was employed as necessary to hold the reaction temperature under 40° C. The mixture was then allowed to stir overnight (16 hr.) at room temperature. The dark red solution of Ph2MeSiLi was then treated with 607.7g (5.59 moles) of Me3SiCl dissolved in 700 ml dry THF. Again an ice bath was utilized to maintain the reaction mixture temperature under 40° C. Near the end of the Me3SiCl addition, the red color of Ph2MeSiLi was completely discharged. Upon completion of the addition, the now essentially colorless mixture was filtered to remove precipitated LiCl and unreacted Li metal. Solvent was removed from the resulting clear solution at reduced pressure and the residual oil fractionally distilled at 0.3 mm Hg to afford 1074.1 g of title compound (71%), bp 108°-110° C.

[Compound]

Name

607.7g

Quantity

5.59 mol

Type

reactant

Reaction Step One

Name

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Si:2](Cl)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:16][Si:17]([Li])([C:24]1C=CC=CC=1)[C:18]1C=CC=CC=1.[Si](Cl)(C)(C)C>O1CCCC1>[CH3:1][Si:2]([Si:17]([CH3:24])([CH3:18])[CH3:16])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Li]

|

Step Four

|

Name

|

|

|

Quantity

|

5.59 mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

1500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir overnight (16 hr.) at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

agitation was provided via a mechanical stirrer and an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under 40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the reaction mixture temperature under 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the now essentially colorless mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated LiCl and unreacted Li metal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed from the resulting clear solution at reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residual oil fractionally distilled at 0.3 mm Hg

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1074.1 g | |

| YIELD: PERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |